molecular formula C8H14O2 B15348232 4-Octyne-3,6-diol CAS No. 24434-07-9

4-Octyne-3,6-diol

Cat. No.: B15348232
CAS No.: 24434-07-9
M. Wt: 142.20 g/mol
InChI Key: YGMADCGBQRYLND-UHFFFAOYSA-N
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Description

4-Octyne-3,6-diol is an organic compound with the molecular formula C8H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an alkyne, meaning it contains a carbon-carbon triple bond. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common method involves the hydroboration of 4-octyne followed by oxidation. This process typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.

  • Reduction of Alkynes: Another method is the reduction of 4-octyne using hydrogen gas (H2) in the presence of a palladium catalyst. This reaction produces this compound directly.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or anhydrides are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2

  • Reduction: LiAlH4, H2 (with Pd/C catalyst)

  • Substitution: Acyl chlorides, anhydrides, acid catalysts

Major Products Formed:

  • Carboxylic acids, ketones, alcohols, alkanes, esters, ethers

Scientific Research Applications

4-Octyne-3,6-diol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and polymers.

  • Biology: Employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-octyne-3,6-diol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-step process involving the formation of an intermediate aldehyde before being further oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

4-Octyne-3,6-diol is similar to other diols and alkynes, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 3,6-Dimethyl-4-octyne-3,6-diol: A methylated derivative with slightly different chemical properties.

  • 3,3,6,6-Tetramethyl-4-octyne-2,7-diol: A more highly substituted compound with distinct reactivity.

In comparison, this compound offers a balance of reactivity and stability that makes it suitable for a wide range of applications.

Properties

CAS No.

24434-07-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-4-yne-3,6-diol

InChI

InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3

InChI Key

YGMADCGBQRYLND-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(CC)O)O

Origin of Product

United States

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